molecular formula C20H11Cl2N3O6 B11105106 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate

3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate

Cat. No.: B11105106
M. Wt: 460.2 g/mol
InChI Key: BKIQTXKCKWUQIZ-UHFFFAOYSA-N
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Description

3-{[(3,4-DICHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an imino group, and a dinitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-DICHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE typically involves a multi-step process. The initial step often includes the formation of the imino group through a condensation reaction between 3,4-dichloroaniline and an aldehyde. This is followed by the esterification of the resulting imine with 3,5-dinitrobenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DICHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and imino derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium

Properties

Molecular Formula

C20H11Cl2N3O6

Molecular Weight

460.2 g/mol

IUPAC Name

[3-[(3,4-dichlorophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H11Cl2N3O6/c21-18-5-4-14(9-19(18)22)23-11-12-2-1-3-17(6-12)31-20(26)13-7-15(24(27)28)10-16(8-13)25(29)30/h1-11H

InChI Key

BKIQTXKCKWUQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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